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Compound of Interest

Compound Name:
(S)-1-(2-Nitrophenyl)ethanamine

hydrochloride

Cat. No.: B1604374 Get Quote

An In-Depth Technical Guide to the Physical Properties of (S)-1-(2-Nitrophenyl)ethanamine
Hydrochloride

Introduction
(S)-1-(2-Nitrophenyl)ethanamine hydrochloride is a chiral amine derivative of significant

interest to the pharmaceutical and fine chemical industries. As a chiral building block, it serves

as a crucial intermediate in the synthesis of more complex, stereospecific molecules, including

active pharmaceutical ingredients (APIs). The precise stereochemistry at the alpha-carbon,

combined with the reactive potential of the amino and nitro functional groups, makes it a

versatile synthon.

For researchers, process chemists, and drug development professionals, a thorough

understanding of the physical properties of such a key intermediate is not merely academic; it

is a prerequisite for its effective and safe use. Physical properties such as melting point,

solubility, and stability directly influence reaction kinetics, purification strategies, formulation

development, and storage protocols. This guide provides a comprehensive overview of the

known physical characteristics of (S)-1-(2-Nitrophenyl)ethanamine hydrochloride.

Furthermore, in adherence to the principles of scientific integrity, where specific experimental

data is not publicly available, this document furnishes detailed, field-proven protocols for their

empirical determination.
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Chemical Identity and Structure
The foundational step in characterizing any chemical substance is to confirm its identity

through its fundamental descriptors. These parameters are essential for regulatory

documentation, material sourcing, and computational modeling.

The structure of (S)-1-(2-Nitrophenyl)ethanamine hydrochloride features a stereogenic

center, an aromatic nitro group, and a primary amine which is salified with hydrochloric acid.

The hydrochloride salt form is often preferred in laboratory and industrial settings as it typically

enhances the compound's crystallinity and stability compared to the free base.

Property Value Source(s)

CAS Number 1113041-80-7

Molecular Formula C₈H₁₁ClN₂O₂ [1]

Molecular Weight 202.64 g/mol [2]

IUPAC Name

(1S)-1-(2-

nitrophenyl)ethanamine

hydrochloride

Synonyms
(S)-1-(2-nitrophenyl)ethan-1-

amine hydrochloride

Purity (Typical) ≥95% - 98%

Physical Form Solid

Core Physical Properties
The macroscopic physical properties of a compound are a direct manifestation of its molecular

structure and intermolecular forces. These characteristics are critical for handling, processing,

and formulating the chemical.

Appearance
(S)-1-(2-Nitrophenyl)ethanamine hydrochloride is typically supplied as a light yellow to

yellow solid. The color is attributed to the presence of the nitrophenyl chromophore. Any
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significant deviation from this appearance, such as discoloration to brown or the presence of

clumping, may indicate degradation or the presence of impurities and should be investigated.

Melting Point
The melting point is a critical indicator of a crystalline solid's purity. A sharp, well-defined

melting range is characteristic of a pure substance, whereas impurities tend to depress the

melting point and broaden the range[3].

As of this guide's publication, a specific, experimentally verified melting point for (S)-1-(2-
Nitrophenyl)ethanamine hydrochloride is not consistently reported in publicly available

literature. Therefore, it is imperative for the end-user to determine this value empirically for

each new batch to establish a purity benchmark.

The slow, controlled heating rate stipulated in the protocol is essential for ensuring thermal

equilibrium between the heating block, the thermometer, and the sample. Heating too rapidly

will cause the thermometer reading to lag behind the actual temperature of the sample,

resulting in an artificially high and broad melting range. The initial rapid heating to a

temperature ~20°C below the expected point is a time-saving measure that does not

compromise the accuracy of the final, slower measurement[4].

This protocol describes a self-validating method for obtaining an accurate melting point range.

Sample Preparation:

Ensure the sample is completely dry, as residual solvent will act as an impurity.

Place a small amount of the solid on a watch glass and crush it into a fine powder.

Tap the open end of a capillary tube into the powder to collect a small amount of

sample[4].

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end.

The final packed height should be 2-3 mm[4].

Initial (Rapid) Determination:

Place the packed capillary into the melting point apparatus.
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Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate

melting range. This provides a target for the precise measurement.

Precise Determination:

Allow the apparatus to cool to at least 20°C below the approximate melting point

observed.

Insert a new, freshly packed capillary.

Set the heating rate to a slow ramp, typically 1-2 °C/minute, once the temperature is within

20°C of the expected melting point[4][5].

Record the temperature at which the first droplet of liquid appears (T₁).

Record the temperature at which the last solid particle melts into a clear liquid (T₂).

The melting range is reported as T₁ - T₂.

Validation:

Repeat the precise determination with at least two more samples. The results should be

consistent within 1-2°C.

Solubility Profile
Solubility is arguably one of the most critical physical properties for a drug development

candidate or intermediate. It dictates the choice of solvents for chemical reactions, purification,

and, ultimately, the formulation of a drug product for adequate bioavailability.

Quantitative solubility data for (S)-1-(2-Nitrophenyl)ethanamine hydrochloride in common

laboratory solvents are not widely published. While vendor data suggests the compound can

be prepared in solutions of varying molarity, this does not define its saturation solubility[1]. The

hydrochloride salt form suggests a higher propensity for solubility in polar protic solvents (like

water and ethanol) compared to its free base. Dimethyl sulfoxide (DMSO) is also a common

solvent for similar organic molecules[6].
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The "shake-flask" method is considered the gold standard for determining equilibrium

solubility[7][8]. The extended agitation period is crucial to ensure that the system reaches a true

thermodynamic equilibrium, where the rate of the solid dissolving into the solvent equals the

rate of the dissolved solute precipitating back into the solid phase. Measurements taken before

equilibrium is reached will underestimate the true solubility.

Preparation:

In separate, labeled vials (e.g., 20 mL glass vials), add an excess amount of the

compound to a fixed volume of the solvent to be tested (e.g., 5 mL). "Excess" means that

undissolved solid should be clearly visible.

Common solvents for initial screening include water, ethanol, methanol, and DMSO.

Equilibration:

Seal the vials tightly.

Place the vials on an orbital shaker or rotator in a temperature-controlled environment

(e.g., 25°C).

Agitate the suspensions for a minimum of 24-48 hours. For compounds that are slow to

dissolve, 72 hours may be necessary.

Sample Separation:

After equilibration, allow the vials to stand undisturbed for a short period to let the excess

solid settle.

Carefully withdraw a sample of the supernatant using a syringe.

Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE or PVDF, chosen

for solvent compatibility) into a clean, pre-weighed vial. This step is critical to remove all

undissolved solid particles.

Quantification:

Accurately determine the mass or volume of the filtered supernatant.
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Analyze the concentration of the dissolved compound in the supernatant using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV

detector or quantitative NMR.

The solubility is expressed in units such as mg/mL or mol/L.

Workflow for Physical Property Characterization
A systematic workflow ensures that the physical properties of a new batch of material are

characterized efficiently and reliably. This process forms the basis of quality control and batch

release criteria in a research and development setting.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial Assessment

Thermal & Solubility Analysis

Structural Verification & Finalization

Receive Sample Batch

Visual Inspection
(Color, Form)

Melting Point Determination
(Purity Check)

Solubility Screening
(Shake-Flask Method)

Generate Certificate
of Analysis

Spectroscopic Analysis
(NMR, IR for Identity)

Click to download full resolution via product page

Caption: Logical workflow for the physical characterization of a chemical intermediate.

Stability and Storage
Proper storage is essential to maintain the integrity and purity of the compound over time.

Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g.,

nitrogen or argon) at 2-8°C[9].
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Causality: The refrigerated temperature slows down potential degradation pathways. The

inert atmosphere is crucial to protect the amine functionality from oxidative degradation. The

compound should also be protected from light.

Safety and Handling
Based on available Safety Data Sheets (SDS), (S)-1-(2-Nitrophenyl)ethanamine
hydrochloride presents several hazards that require appropriate handling procedures.

Hazard Class GHS Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Skin Corrosion/Irritation H315: Causes skin irritation

Eye Damage/Irritation H319: Causes serious eye irritation

STOT, Single Exposure H335: May cause respiratory irritation

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Personnel should always handle this compound in a well-ventilated fume hood while wearing

appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and

chemical-resistant gloves.

Conclusion
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(S)-1-(2-Nitrophenyl)ethanamine hydrochloride is a valuable chiral intermediate whose utility

is deeply connected to its physical properties. This guide has consolidated the available data

regarding its chemical identity, appearance, stability, and safety. Crucially, it acknowledges the

absence of publicly available data for key parameters like melting point and quantitative

solubility and provides robust, validated experimental protocols for their determination. By

adhering to these methodologies, researchers and drug development professionals can ensure

the quality of their material, enabling more reliable, reproducible, and safe science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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